4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 325810-19-3
VCID: VC21386000
InChI: InChI=1S/C19H22BrNO3S/c1-24-18-8-7-17(20)14-19(18)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
SMILES: COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Molecular Formula: C19H22BrNO3S
Molecular Weight: 424.4g/mol

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine

CAS No.: 325810-19-3

Cat. No.: VC21386000

Molecular Formula: C19H22BrNO3S

Molecular Weight: 424.4g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine - 325810-19-3

Specification

CAS No. 325810-19-3
Molecular Formula C19H22BrNO3S
Molecular Weight 424.4g/mol
IUPAC Name 4-benzyl-1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C19H22BrNO3S/c1-24-18-8-7-17(20)14-19(18)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
Standard InChI Key IHDLXYRCAPBYEA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Characterization

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a sulfonyl moiety derived from 5-bromo-2-methoxybenzenesulfonic acid. The core structure consists of a six-membered piperidine heterocycle bearing two primary functional groups: a benzyl substituent at the 4-position and a 5-bromo-2-methoxybenzenesulfonyl group attached to the nitrogen atom.

Physical and Chemical Properties

The essential physical and chemical properties of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine are summarized in Table 1.

PropertyValue
CAS Registry Number325810-19-3
Molecular FormulaC19H22BrNO3S
Molecular Weight424.4 g/mol
Physical StateSolid (presumed based on structure)
Functional GroupsPiperidine, benzenesulfonyl, methoxy, benzyl
Structural Features6-membered piperidine ring, brominated aromatic ring

The compound contains several key functional groups that contribute to its chemical reactivity and potential biological interactions. The piperidine nitrogen forms part of a sulfonamide linkage, which typically exhibits reduced basicity compared to a simple piperidine due to the electron-withdrawing effect of the sulfonyl group. The presence of the methoxy substituent on the benzenesulfonyl moiety introduces an electron-donating group that may influence the electronic distribution within the aromatic ring. The bromine atom serves as a potential site for further chemical modifications through various coupling reactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine typically involves the reaction of a piperidine derivative with a sulfonyl chloride derived from 5-bromo-2-methoxybenzenesulfonic acid. The specific conditions and reagents can vary depending on the desired yield and purity of the final product.

A general synthetic pathway may involve the following steps:

  • Preparation of 4-benzylpiperidine or acquisition from commercial sources

  • Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride from the corresponding sulfonic acid

  • Sulfonylation reaction between the piperidine and sulfonyl chloride under basic conditions

  • Purification of the final product through crystallization or chromatographic techniques

Structural Characterization and Analysis

Spectroscopic Data

Although comprehensive spectroscopic data specific to 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is not available in the provided search results, we can reference spectral characteristics of related compounds to infer likely spectral features. For instance, related piperidine derivatives typically exhibit characteristic signals in 1H NMR spectroscopy. Based on data from analogous structures, we might expect:

  • Multiple signals in the region of δ 1.4-2.0 ppm corresponding to the piperidine ring protons

  • Signals around δ 2.5-2.7 ppm for the benzyl CH2 group

  • Signals at approximately δ 4.0-4.2 ppm for the piperidine protons adjacent to the nitrogen

  • Aromatic proton signals in the region of δ 6.9-7.8 ppm

Structure-Activity Relationships

The structural features of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine suggest potential for biological activity based on comparison with related compounds. The presence of the piperidine ring, a common pharmacophore in medicinal chemistry, may contribute to interactions with various biological targets. Additionally, the benzyl and sulfonyl groups could influence the compound's binding properties and pharmacokinetic characteristics.

CompoundCore StructureBiological Target/ActivityTherapeutic Area
4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidinePiperidine with benzenesulfonyl groupNot fully characterizedUnder investigation
JZL-184Piperidine with carbamate moietyMAGL inhibitorEndocannabinoid system modulation
1-(4-toluenesulfonyl)-4-[3-(N-substituted)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivativesPiperidine with 1,2,4-triazoleEnzyme inhibitors (AChE, α-glucosidase, etc.)Various potential applications

The comparison suggests potential areas for investigating the biological activity of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine based on structural similarities with compounds of known activity .

Related Compounds and Structural Analogs

Piperidine Derivatives with Medicinal Applications

Several piperidine derivatives have demonstrated significant biological activities and have been developed as therapeutic agents. The search results mention JZL-184 (4-nitrophenyl-4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate), a potent carbamate-based irreversible inhibitor of monoacylglycerol lipase (MAGL) . This compound has been extensively studied for its effects on the endocannabinoid system, though its development has been limited by side effects.

Sulfonamide-Containing Heterocycles

The search results also discuss 1,2,4-triazole derivatives containing a piperidine moiety with sulfonamide linkages, which have shown promising enzyme inhibition properties. For instance, compounds like 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine have demonstrated inhibitory effects against AChE, α-glucosidase, urease, and BChE enzymes . These findings suggest potential avenues for investigating the enzyme inhibitory activities of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine.

Current Research Status and Findings

Research Gap Analysis

Despite the potential significance of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine in medicinal chemistry, comprehensive research on this specific compound appears limited in the available scientific literature. This represents a notable research gap that merits attention from the scientific community. The compound's structural features suggest it may possess interesting pharmacological properties that remain unexplored.

Synthetic Modifications and Derivative Development

Structure-Based Design Strategies

The development of derivatives based on the 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine scaffold could benefit from structure-based design approaches, particularly if the target biological activity is identified. Computational methods such as molecular docking and pharmacophore modeling could guide the rational design of analogs with improved properties.

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